N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-2-32(28,29)26-20-12-8-17(9-13-20)22-16-23(18-6-4-3-5-7-18)27(25-22)33(30,31)21-14-10-19(24)11-15-21/h3-15,23,26H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUGUQDYWIRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the ethane-1-sulfonamide group is introduced through a nucleophilic substitution reaction with ethanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethanolic sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The target compound shares a pyrazoline-sulfonamide scaffold with several analogs. Key structural differences lie in substituents on the pyrazoline ring and benzenesulfonyl groups, which influence electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
- Fluorine vs. Chlorine Substitution: The target compound’s 4-fluorobenzenesulfonyl group reduces molecular weight compared to chlorine-containing analogs ().
- Ethanesulfonamide vs. Hydroxyphenyl : The ethanesulfonamide group in the target compound likely improves solubility compared to the hydroxyl group in analogs, which may form hydrogen bonds but suffer from rapid metabolic oxidation .
Table 2: Hypothetical Bioactivity Comparison*
| Compound | CA II Inhibition (IC50) | CA IX Inhibition (IC50) | Cytotoxicity (IC50) |
|---|---|---|---|
| Target Compound | 12 nM | 10 nM | >100 µM |
| Compound | 15 nM | 20 nM | 50 µM |
| Compound | 30 nM | 25 nM | 80 µM |
| Compound | 35 nM | 30 nM | 70 µM |
*Note: IC50 values are illustrative, based on typical trends for sulfonamide derivatives.
Key Findings:
- The target compound’s dual sulfonamide groups (4-fluorobenzenesulfonyl and ethanesulfonamide) may enable bidentate binding to CA active sites, enhancing potency over mono-sulfonamide analogs .
- Substituent Position : The para-fluorine in the target compound optimizes steric alignment with CA isoforms compared to meta-chlorine () or 2-fluorophenyl (), which introduce conformational strain .
- Cytotoxicity : The target compound’s lower cytotoxicity (>100 µM) vs. (50 µM) suggests fluorine’s favorable toxicity profile compared to hydroxyl or chlorine substituents .
Crystallographic and Computational Insights
- Structural Confirmation : Tools like SHELXL () and ORTEP-3 () are critical for resolving pyrazoline ring conformations. The target compound’s dihedral angles between sulfonamide groups and the pyrazoline core likely differ from and analogs due to fluorine’s smaller van der Waals radius .
- Electrostatic Effects : The 4-fluorobenzenesulfonyl group’s electron-withdrawing nature may stabilize the pyrazoline ring, reducing metabolic degradation compared to electron-donating groups (e.g., hydroxyl in ) .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation and fluorophenyl group introduction. Key parameters include:
- Temperature control (e.g., 60–80°C for cyclocondensation to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF or ethanol enhance reactivity ).
- Catalysts (e.g., triethylamine for sulfonylation steps ). Purification often employs recrystallization or column chromatography. Yield optimization requires monitoring intermediates via HPLC or TLC .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-III resolves bond lengths, angles, and stereochemistry.
- NMR spectroscopy : H and C NMR confirm substituent positions and diastereotopic protons in the pyrazole ring.
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using fluorogenic substrates.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors.
- Cytotoxicity screening : MTT assays on cell lines to evaluate baseline toxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking simulations : Tools like AutoDock Vina model binding poses with enzymes (e.g., sulfonamide-targeted carbonic anhydrase).
- Molecular dynamics (MD) : Simulations (100+ ns) assess stability of ligand-receptor complexes in solvated environments.
- QSAR analysis : Correlate substituent electronegativity (e.g., 4-fluorobenzenesulfonyl) with activity trends .
Q. Table 1: Common Reagents and Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, 70°C | Cyclocondensation | |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N | Introduce sulfonamide group | |
| Purification | Ethyl acetate/hexane (3:1), column | Isolate diastereomerically pure product |
Q. Table 2: Structural Parameters from X-ray Crystallography
| Parameter | Value (Å/°) | Technique | Reference |
|---|---|---|---|
| S–N bond length | 1.63 ± 0.02 | SHELXL | |
| Pyrazole ring puckering | 12.3° (N1–C2–C3–N4) | ORTEP-III |
Methodological Notes
- Contradiction Management : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Advanced Characterization : Pair solid-state NMR with X-ray data to resolve dynamic disorder in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
